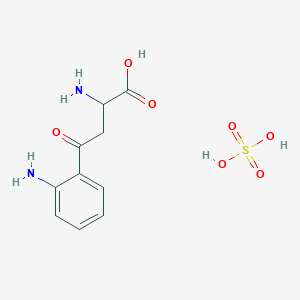
DL-Kynurenine sulfate
Vue d'ensemble
Description
Neuroprotective Effects of DL-Kynurenine Sulfate
DL-Kynurenine sulfate is a compound that has been studied for its potential neuroprotective effects. It is a precursor of kynurenic acid, which can cross the blood-brain barrier and may elevate brain concentrations of kynurenic acid to neuroprotective levels. In a study examining its effects on cerebral ischemia, DL-Kynurenine sulfate was administered to mice and gerbils prior to induced ischemia. The treatment resulted in a significant reduction in brain infarction size in mice and decreased pyramidal cell loss in the hippocampus of gerbils. Additionally, it inhibited ischemia-induced hypermotility and deterioration of spatial memory, suggesting its potential clinical usefulness for preventing neuronal loss .
Synthesis Analysis and Inhibition of Sulfotransferases
Kynurenic acid, a metabolite of DL-Kynurenine sulfate, has been identified as an antagonist of ionotropic glutamate receptors and an inhibitor of cytosolic sulfotransferases (SULTs). The inhibitory effects of kynurenic acid and its derivatives on various human and mouse SULTs were characterized, showing selective inhibition with low micromolar IC50 values. Notably, no sulfate metabolite of kynurenic acid was detected, confirming its role as an inhibitor rather than a substrate of SULTs. The study also compared the inhibitory characteristics of kynurenic acid with other known SULT inhibitors, revealing distinct inhibitory profiles depending on the enzyme and substrate involved .
Molecular Structure Analysis and Cerebral Hypoperfusion Transients
The molecular structure of DL-Kynurenine sulfate allows it to be involved in the regulation of systemic circulation. A study investigating the effects of systemic administration of DL-Kynurenine sulfate on cerebral blood flow (CBF) in mice found that high doses of the compound induced transient cerebral hypoperfusion events. These events were characterized by a significant decrease in CBF lasting several minutes. This finding suggests that while DL-Kynurenine sulfate has potential neuroprotective effects, its administration and dosage must be carefully considered to avoid possible vascular side effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-Kynurenine sulfate contribute to its biological activity and potential therapeutic applications. As a precursor to kynurenic acid, its ability to cross the blood-brain barrier is crucial for its neuroprotective effects. The studies reviewed indicate that DL-Kynurenine sulfate can influence neurotransmission, systemic circulation, and enzyme inhibition, which are all important factors in its overall impact on brain function and potential use in clinical settings .
Applications De Recherche Scientifique
Neuroprotective Potential
DL-Kynurenine sulfate, as a precursor of kynurenic acid, has been studied for its neuroprotective effects. Research has demonstrated that L-kynurenine sulfate can decrease the number of injured neurons in the hippocampus during ischemic conditions, suggesting potential clinical applications for preventing neuronal loss in neurodegenerative diseases (Sas et al., 2008). Additionally, another study found that L-kynurenine sulfate administered before focal cerebral ischemia in mice resulted in a reduction in brain infarction area, further supporting its neuroprotective properties (Gigler et al., 2007).
Effects on Convulsions
DL-Kynurenine sulfate has been explored for its effects on convulsions. Intraventricular injection of DL-kynurenine and L-kynurenine sulfate in mice potentiated convulsions produced by strychnine, suggesting an involvement of brain glycine and gamma-aminobutyric acid receptors in the convulsive action of kynurenines (Lavin, 1980). This could have implications for understanding the mechanisms underlying seizure disorders and their potential treatments.
Impact on Neurotransmission
Kynurenines, including DL-Kynurenine sulfate, influence neurotransmission in the brain. L-Kynurenine sulfate leads to elevated levels of KYNA (kynurenic acid), which affects synaptic transmission and can result in behavioral changes, such as hypoactivity or spatial working memory deficits (Varga et al., 2015). This finding is significant for understanding the role of kynurenines in brain function and potential treatments for cognitive or behavioral disorders.
Therapeutic Applications
DL-Kynurenine sulfate's role in the kynurenine pathway opens up therapeutic possibilities. For instance, it has been suggested as a potential treatment option in cerebral ischemia cases due to its ability to cross the blood-brain barrier and convert to neuroprotective kynurenic acid (Robotka et al., 2008). This indicates its potential in treating conditions related to brain ischemia and other neurobiological disorders.
Impact on Brain Diseases
The involvement of DL-Kynurenine sulfate in tryptophan degradation and its effect on neurotransmitter systems has drawn interest in its potential role in psychiatric and neurological disorders. The kynurenine pathway metabolism is modulated in conditions such as infection and stress, which could link kynurenines to the etiology of certain mental health conditions (Schwarcz & Stone, 2017).
Biochemical Research
In biochemical research, methods for preparing DL-Kynurenine sulfate and its derivatives have been established, contributing to the study of their roles in various biological processes (Auerbach & Knox, 1957).
Safety And Hazards
Orientations Futures
The role of NAD+ metabolism and mitochondrial function remain major areas of focus in aging research. Kynurenine metabolism is a more recent entrant to this stage, and mechanisms linking altered kynurenine pathway activity to longevity, healthy aging, and the onset and progression of age-associated disease are being explored .
Propriétés
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610905 | |
| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Kynurenine sulfate | |
CAS RN |
2126-91-2, 66866-42-0, 13535-93-8 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66866-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENINE SULFATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1LZN1B7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



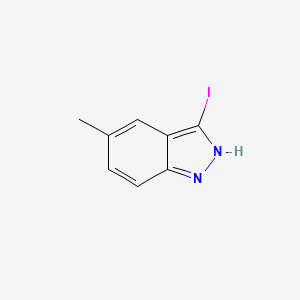
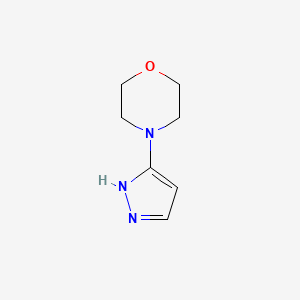
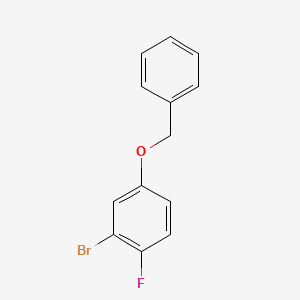
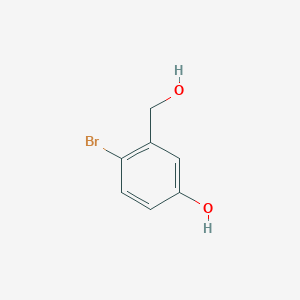
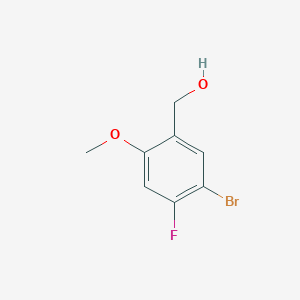
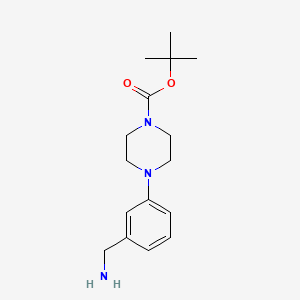
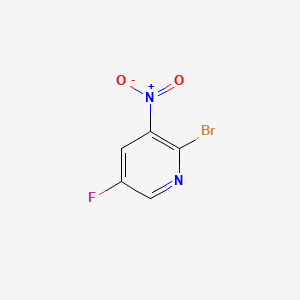
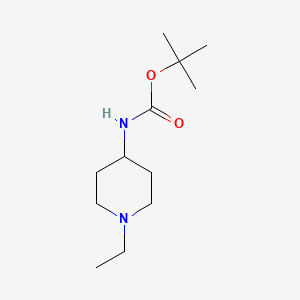
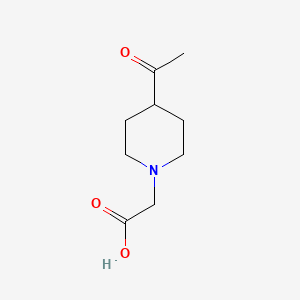

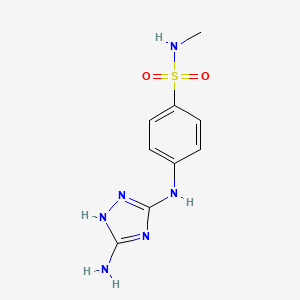
![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)